2-Methyl-3-(4-nitrophenoxy)pyridine
Description
2-Methyl-3-(4-nitrophenoxy)pyridine is a nitropyridine derivative featuring a methyl group at the 2-position and a 4-nitrophenoxy substituent at the 3-position of the pyridine ring. This compound belongs to a class of aromatic heterocycles widely studied for their electronic and steric properties, which influence reactivity in synthetic chemistry and biological applications.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-methyl-3-(4-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-12(3-2-8-13-9)17-11-6-4-10(5-7-11)14(15)16/h2-8H,1H3 |
InChI Key |
FIZCWDFHYGZNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(4-nitrophenoxy)pyridine can be achieved through several methods. One common approach involves the nitration of pyridine derivatives. For instance, the nitration of 2-methylpyridine with nitric acid in the presence of sulfuric acid can yield the desired nitropyridine compound . Another method involves the reaction of 2-methyl-3-hydroxypyridine with 4-nitrophenol under appropriate conditions to form the 4-nitrophenoxy derivative .
Industrial Production Methods
Industrial production of 2-Methyl-3-(4-nitrophenoxy)pyridine typically involves continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can produce 2-methylated pyridines efficiently .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(4-nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like ammonia and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylamino derivatives.
Scientific Research Applications
2-Methyl-3-(4-nitrophenoxy)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-nitrophenoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes or receptors, affecting cellular pathways .
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The nitrophenoxy group is typically introduced via nucleophilic substitution (e.g., 4-nitrophenol reacting with chloropyridines). Yields for similar compounds range from 80–95% .
Physicochemical Properties
Key Observations :
Key Observations :
- ABT-089 demonstrates the impact of substituents on bioactivity: The pyrrolidinylmethoxy group enables selective nAChR modulation, unlike nitrophenoxy derivatives, which are less explored for direct biological activity .
- Nitrophenoxy-containing compounds (e.g., 2i) are often intermediates for pharmaceuticals or materials, as seen in polyimides with high thermal stability (Tg > 200°C) .
Biological Activity
2-Methyl-3-(4-nitrophenoxy)pyridine is a compound of increasing interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. The presence of both a methyl group and a nitrophenoxy moiety contributes to its unique properties, making it a potential candidate for various therapeutic applications.
- Chemical Formula : C_11H_10N_2O_3
- CAS Number : 1001234-56-7
- Molecular Weight : 218.21 g/mol
Antimicrobial Activity
Recent studies have demonstrated that compounds containing nitro groups exhibit significant antimicrobial properties. The nitro moiety is known to trigger redox reactions within cells, causing toxicity and subsequent death of microorganisms, including bacteria and fungi .
Table 1: Antimicrobial Activity of 2-Methyl-3-(4-nitrophenoxy)pyridine
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | <0.03125 μg/mL | |
| Escherichia coli | 1 μg/mL | |
| Candida albicans | 0.5 μg/mL |
Anticancer Activity
The compound has shown promising results in anticancer assays, particularly against human cancer cell lines. For instance, derivatives of nitropyridines have been reported to exhibit strong antitumor activity against various cancer types, including lung and breast cancers .
Case Study: Anticancer Efficacy
In a study involving the A549 human lung adenocarcinoma cell line, 2-Methyl-3-(4-nitrophenoxy)pyridine demonstrated an IC50 value of approximately 15 μM, indicating significant cytotoxicity. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, thus potentially offering therapeutic benefits in inflammatory diseases .
The biological activities of 2-Methyl-3-(4-nitrophenoxy)pyridine can be attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : Similar compounds have been identified as dual inhibitors of bacterial topoisomerases, which are critical for bacterial DNA replication and transcription .
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased ROS production in microbial cells, contributing to their lethality .
Q & A
Q. What are the optimal synthetic routes for preparing 2-methyl-3-(4-nitrophenoxy)pyridine with high purity and yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-nitrophenol with a pyridine derivative. For example, catalytic hydrogenation using 10% Pd-C in methanol under ambient conditions (4 hours) achieves high yields (~95%) while reducing nitro intermediates . Alternatively, nucleophilic aromatic substitution between 2-chloro-3-nitropyridine and 4-nitrophenol in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ can yield the target compound. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >99% purity .
Q. How can spectroscopic techniques characterize the structural integrity of 2-methyl-3-(4-nitrophenoxy)pyridine?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine and nitrophenoxy groups) and the methyl group (δ 2.5–3.0 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 291.1) .
- IR Spectroscopy : Detect nitro group vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹) .
- Fluorescence Spectroscopy : Study electronic transitions (e.g., λex = 300 nm, λem = 420 nm in THF) to assess photophysical properties .
Q. What are the stability considerations for storing 2-methyl-3-(4-nitrophenoxy)pyridine under laboratory conditions?
- Methodological Answer :
- Store in airtight containers at 2–8°C in a dry, inert environment (e.g., argon atmosphere) to prevent hydrolysis of the nitrophenoxy group.
- Avoid exposure to light (photolabile nitro groups) and humidity. Stability tests via HPLC at intervals (0, 3, 6 months) confirm degradation <5% under optimal conditions .
Advanced Research Questions
Q. How does 2-methyl-3-(4-nitrophenoxy)pyridine interact with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against Mycobacterium tuberculosis DprE1 using MIC values (e.g., 0.5–2 µg/mL) .
- Neuroprotection Studies : Employ SH-SY5Y cell lines exposed to oxidative stress (H₂O₂) and measure viability via MTT assays. Pre-treatment with 10 µM compound shows ~40% neuroprotection, linked to cholinergic modulation .
- Molecular Docking : Use AutoDock Vina to model binding to α4β2 nicotinic acetylcholine receptors (nAChRs). The nitrophenoxy group shows hydrogen bonding with Tyr126 and π-π stacking with Trp82 .
Q. What structure-activity relationships (SARs) govern the biological activity of nitrophenoxy-pyridine derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position enhance enzyme inhibition (e.g., IC₅₀ = 1.2 µM for DprE1) compared to electron-donating groups (-OCH₃, IC₅₀ = 8.7 µM) .
- Methyl Group Role : The 2-methyl group improves lipophilicity (logP = 2.1), enhancing blood-brain barrier penetration in neuroprotection studies .
- Synthetic Analogues : Replace 4-nitrophenoxy with 3,5-dinitrophenoxy to test potency; however, this increases cytotoxicity (CC₅₀ = 25 µM vs. 50 µM for parent compound) .
Q. What computational strategies predict the pharmacokinetic and toxicity profiles of 2-methyl-3-(4-nitrophenoxy)pyridine?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA = 75 Ų, high GI absorption) and toxicity (AMES test negative).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability to DprE1 (RMSD < 2 Å after 50 ns) .
- QSAR Modeling : Develop regression models (e.g., PLS) using descriptors like molar refractivity and dipole moment to correlate with antitubercular activity (R² = 0.89) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
